molecular formula C₃₁H₂₆D₇N₃O₆S B1146999 Zafirlukast p-Tolyl Isomer-d7 CAS No. 1794886-13-7

Zafirlukast p-Tolyl Isomer-d7

Katalognummer: B1146999
CAS-Nummer: 1794886-13-7
Molekulargewicht: 582.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zafirlukast p-Tolyl Isomer-d7 is a labeled analogue of Zafirlukast p-Tolyl Isomer, which is a positional isomer and impurity of the cysteinyl leukotriene type 1 receptor antagonist, Zafirlukast. This compound is used in various scientific research applications due to its unique properties and structure.

Vorbereitungsmethoden

The synthesis of Zafirlukast p-Tolyl Isomer-d7 involves several steps, including the substitution on indole nitrogen, phenyl ring of sulfonamide moiety, and C-5 position of the indole moiety . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Zafirlukast p-Tolyl Isomer-d7 undergoes various types of chemical reactions, including substitution and oxidation reactions . Common reagents used in these reactions include organic solvents, oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Zafirlukast p-Tolyl Isomer-d7 is extensively utilized in the development and validation of analytical methods. Its deuterated nature allows researchers to distinguish between the compound and its metabolites or impurities during mass spectrometry and nuclear magnetic resonance (NMR) studies. This is crucial for:

  • Quantitative Analysis : Enhancing the sensitivity and specificity of assays.
  • Method Validation : Ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP) and International Conference on Harmonisation (ICH) guidelines.

Pharmacokinetics and Drug Metabolism Studies

The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. It allows researchers to trace the metabolic pathways of zafirlukast without interference from endogenous compounds. Key areas of focus include:

  • Metabolic Stability : Understanding how zafirlukast is metabolized in vivo, which can inform dosing regimens.
  • Bioavailability Studies : Assessing how much of the drug reaches systemic circulation and its effects on therapeutic outcomes.

Clinical Research and Trials

This compound has been used in clinical research settings to evaluate the efficacy and safety of zafirlukast in various populations. For instance, multicenter trials have demonstrated its effectiveness in reducing asthma symptoms and improving lung function without significant adverse effects . The deuterated form can help differentiate between therapeutic effects and side effects during these trials.

Reference Standards for Quality Control

As a reference standard, this compound is critical for quality control processes in pharmaceutical manufacturing. It ensures that products meet specified purity and potency levels, which is essential for regulatory approval .

Case Study 1: Efficacy in Asthma Management

A randomized controlled trial assessed the impact of zafirlukast on patients with chronic asthma. Results indicated that patients receiving zafirlukast experienced a significant reduction in beta-agonist use and improved pulmonary function metrics compared to placebo groups . The study highlighted the importance of leukotriene receptor antagonists in asthma management.

Case Study 2: Pharmacokinetic Profiling

In a study focusing on the pharmacokinetics of zafirlukast, researchers utilized this compound to track metabolic pathways through mass spectrometry. Findings revealed that deuterated forms provided clearer insights into metabolic pathways, enhancing understanding of drug interactions and efficacy .

Wirkmechanismus

The mechanism of action of Zafirlukast p-Tolyl Isomer-d7 involves the inhibition of cysteinyl leukotriene receptors, specifically the CysLT1 receptors . By blocking these receptors, the compound reduces the constriction of airways, build-up of mucus in the lungs, and inflammation of the breathing passages. This mechanism is similar to that of Zafirlukast, which is used for the prophylaxis and chronic treatment of asthma.

Vergleich Mit ähnlichen Verbindungen

Zafirlukast p-Tolyl Isomer-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds . Similar compounds include other positional isomers and impurities of Zafirlukast, such as N-desmethyl Zafirlukast analogs and DCU analogs . These compounds share similar structures and properties but differ in their specific substitutions and labeling.

Eigenschaften

CAS-Nummer

1794886-13-7

Molekularformel

C₃₁H₂₆D₇N₃O₆S

Molekulargewicht

582.72

Synonyme

N-[3-[[2-Methoxy-4-[[[(4-methylphenyl-d7)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound E-d7;  Cyclopentyl 3-[2-Methoxy-4-[p-(tolyl-d7)sulfonylcarbamoyl)benzyl]-1-methylindol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.